![molecular formula C11H10ClNOS B1417766 2-[(7-氯喹啉-4-基)硫基]乙醇 CAS No. 856372-95-7](/img/structure/B1417766.png)
2-[(7-氯喹啉-4-基)硫基]乙醇
描述
“2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” is a chemical compound with the empirical formula C11H10ClNOS . It has a molecular weight of 239.72 . The compound is typically available in solid form .
Molecular Structure Analysis
The molecular structure of “2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” can be represented by the SMILES stringClC1=CC2=NC=CC(SCCO)=C2C=C1 . Physical And Chemical Properties Analysis
“2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol” is a solid substance . Its empirical formula is C11H10ClNOS and it has a molecular weight of 239.72 .科学研究应用
合成和抗疟活性
- 与2-[(7-氯喹啉-4-基)硫基]乙醇相关的化合物,如氯喹类似物,已被合成并研究其对疟原虫Plasmodium falciparum的抗疟活性。这些研究涉及合成新化合物并评估它们对氯喹敏感和耐药株Plasmodium falciparum的有效性 (Beagley等,2003)。
抗结核和细胞毒性研究
- 已合成2-[(7-氯喹啉-4-基)硫基]乙醇衍生物,并评估其对结核分枝杆菌的体外活性。该研究还包括评估这些化合物的细胞毒性效应 (Chitra et al., 2011)。
鲁滨逊烯-氯喹类似物的合成和抗疟活性
- 已进行了关于合成和比较鲁滨逊烯-氯喹类似物与其二茂铁对应物的抗疟活性的研究。这些化合物已显示出对氯喹敏感和耐药株Plasmodium falciparum的有效性 (Beagley等,2002)。
抗增殖活性和DNA/RNA损伤
- 对7-氯-(4-硫代烷基喹啉)衍生物的研究调查了它们对各种人类癌细胞系的细胞毒活性。这些化合物诱导凋亡和DNA/RNA损伤,显示出作为抗癌药物的潜力 (Gutiérrez等,2022)。
抗氧化剂、CT-DNA结合和抗糖尿病剂
- 氯喹啉衍生物已被研究其抗氧化活性和作为抗糖尿病剂的潜力。这包括分析它们与小牛胸腺DNA(CT-DNA)的结合相互作用以及它们抑制糖原磷酸化酶的能力,这是糖尿病中的关键酶 (Murugavel et al., 2017)。
4-氨基喹啉衍生物的细胞毒性评估
- 已评估4-氨基喹啉衍生物对人类乳腺肿瘤细胞系的细胞毒性效应,显示出作为一类新型抗癌药物的潜力。这包括与已知药物如氯喹和阿莫地喹的比较 (Zhang et al., 2007)。
作用机制
Target of Action
Compounds with similar structures have been known to exhibit antimalarial activity .
Mode of Action
It is suggested that similar compounds inhibit heme crystallization, which is a crucial process in the lifecycle of the malaria parasite .
Biochemical Pathways
Related compounds have been shown to interfere with the heme detoxification process in malaria parasites .
Result of Action
Related compounds have demonstrated cytotoxic effects against human prostate lncap tumor cells .
生化分析
Biochemical Properties
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfanyl group allows it to form covalent bonds with thiol groups in proteins, potentially modifying their structure and activity. Additionally, the chloroquinolinyl moiety may interact with nucleic acids, affecting gene expression and protein synthesis .
Cellular Effects
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound’s ability to interact with proteins and nucleic acids may result in changes to cell function, including effects on cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, it may alter gene expression by interacting with transcription factors or DNA itself. These interactions can lead to changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within different cellular compartments can also impact its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMHXKKRCODPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



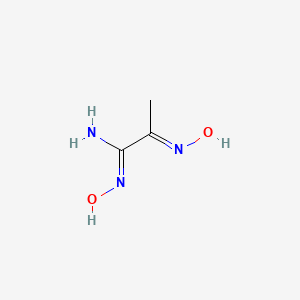
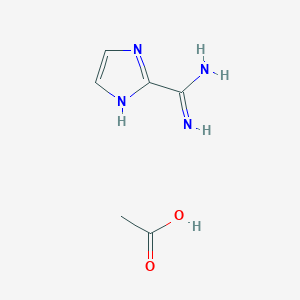
![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)
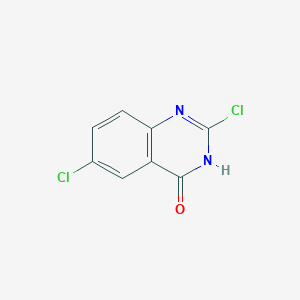
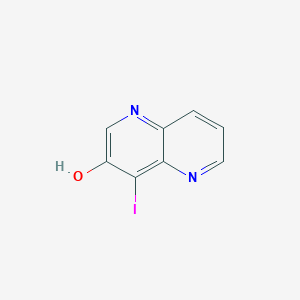
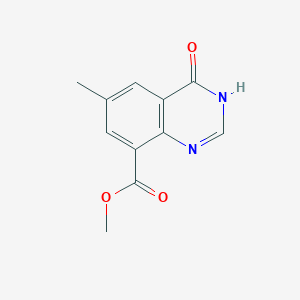
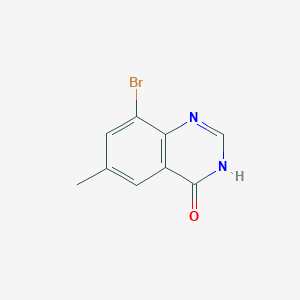
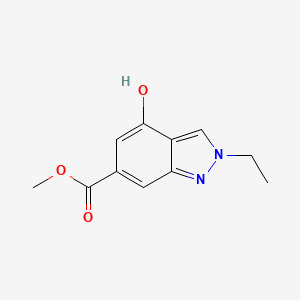

![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)
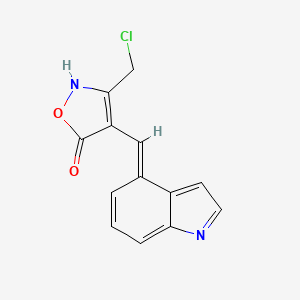
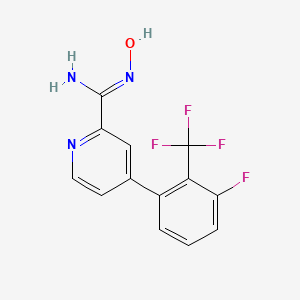
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)